D-Glucose, 4-O-alpha-D-glucopyranosyl-

Description

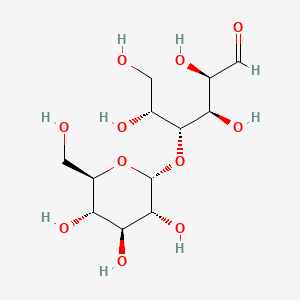

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-WUJBLJFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37417-41-7 | |

| Details | Compound: Polymaltose | |

| Record name | Polymaltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37417-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023233 | |

| Record name | Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-79-4 | |

| Record name | Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltose [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Y63L379N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolism of D Glucose, 4 O Alpha D Glucopyranosyl

Biosynthesis Mechanisms

The formation of maltose (B56501) is predominantly achieved through the enzymatic breakdown of larger polysaccharides. Additionally, specific enzymatic strategies have been developed for its synthesis from simpler sugar precursors.

Enzymatic Production from Higher Oligosaccharides (e.g., Starch, Maltodextrins)

The principal industrial and biological source of maltose is the enzymatic hydrolysis of starch, a polymer of glucose. Starch consists of two types of molecules: the linear polysaccharide amylose (B160209) and the branched polysaccharide amylopectin. The process typically involves liquefaction and saccharification steps, where enzymes break down these large structures into smaller oligosaccharides, including maltose. savemyexams.comebi.ac.uk

Alpha-amylases (α-amylases) and beta-amylases (β-amylases) are the primary enzymes responsible for the degradation of starch into maltose. nih.gov

Alpha-Amylases (E.C. 3.2.1.1) are endoamylases that act by randomly cleaving the internal α-1,4-glycosidic bonds within the starch chain. ebi.ac.uknih.gov This action rapidly decreases the viscosity of starch solutions and produces a mixture of dextrins, maltodextrins, maltose, and glucose. ebi.ac.ukyoutube.com Because they bypass the α-1,6 branch points in amylopectin, their action alone does not lead to complete starch conversion. ebi.ac.uk In industrial processes, α-amylase is often used for the initial liquefaction of starch and has become a key enzyme for producing maltose syrup. youtube.comnih.gov

Beta-Amylases (E.C. 3.2.1.2) are exoamylases that hydrolyze α-1,4-glycosidic bonds by sequentially removing maltose units from the non-reducing ends of starch chains. nih.govwikipedia.org This process is highly efficient on amylose, converting it almost entirely into maltose. However, the action of β-amylase is halted at the α-1,6 branch points of amylopectin, resulting in the formation of large, branched "β-limit dextrins." wikipedia.org To achieve higher maltose yields from starch, β-amylase is frequently used in conjunction with debranching enzymes like pullulanase, which specifically cleave these α-1,6 linkages. youtube.comresearchgate.net

| Feature | Alpha-Amylase | Beta-Amylase |

|---|---|---|

| Enzyme Type | Endoamylase (acts internally) | Exoamylase (acts from ends) |

| Mode of Action | Randomly cleaves internal α-1,4 glycosidic bonds ebi.ac.uk | Sequentially cleaves α-1,4 bonds from the non-reducing end wikipedia.org |

| Primary Product | A mix of maltose, glucose, and oligosaccharides (dextrins) ebi.ac.ukyoutube.com | Maltose nih.gov |

| Effect on Amylopectin | Bypasses α-1,6 branch points ebi.ac.uk | Action is blocked by α-1,6 branch points, producing β-limit dextrins wikipedia.org |

| Industrial Role | Key for starch liquefaction and production of maltose syrups youtube.comnih.gov | Used in saccharification, often with debranching enzymes, for high-maltose syrup production wikipedia.orgresearchgate.net |

Disproportionating enzyme (D-enzyme), a type of 4-α-glucanotransferase (EC 2.4.1.25), plays a role in the metabolism of maltooligosaccharides, which are products of starch breakdown. tandfonline.comnih.gov Rather than directly synthesizing maltose from starch, D-enzyme catalyzes the transfer of a segment from one 1,4-α-D-glucan to another carbohydrate, which can be glucose or another glucan. tandfonline.com

This enzyme preferentially uses maltotriose (B133400) (a three-glucose oligosaccharide) as a substrate, converting two molecules of maltotriose into one molecule of glucose and one of maltopentaose (B1148383) (a five-glucose oligosaccharide). researchgate.net It is unable to use maltose as a substrate. researchgate.net Therefore, its role in maltose-related pathways is not direct synthesis but rather the rearrangement and metabolism of other small oligosaccharides that are present during the broader process of starch degradation. researchgate.netasm.org This activity is crucial for starch metabolism in plants and bacteria. nih.govnih.gov

Synthetic Enzymatic Strategies for D-Glucose, 4-O-alpha-D-glucopyranosyl- Production

Beyond the degradation of large polysaccharides, maltose can be synthesized from smaller, defined precursors using specific enzymes. These strategies offer high specificity and control over the final product.

One key method is the reverse phosphorolysis reaction catalyzed by maltose phosphorylase (MP) (EC 2.4.1.8). youtube.com This enzyme normally degrades maltose in the presence of inorganic phosphate (B84403) (Pi) to produce β-D-glucose-1-phosphate (β-G1P) and glucose. However, the reaction is reversible. youtube.com By using high concentrations of β-G1P as a glucosyl donor and glucose as an acceptor, the enzyme can synthesize maltose. researchgate.net This approach is of significant interest for the production of various oligosaccharides.

Another synthetic route involves maltose synthase (EC 2.4.1.137). An enzyme isolated from spinach was shown to catalyze the de novo synthesis of maltose by converting two molecules of α-D-glucose-1-phosphate (α-G1P) into one molecule of maltose and two molecules of orthophosphate. nih.gov This reaction proceeds via a glucose-enzyme intermediate in a double displacement mechanism. nih.gov

Finally, cyclodextrin glucanotransferases (CGTases) (EC 2.4.1.19), which primarily convert starch into cyclic oligosaccharides called cyclodextrins, also produce maltose and glucose as byproducts of their cyclization, coupling, and disproportionation reactions. researchgate.net

| Enzyme | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|

| Maltose Phosphorylase (in reverse) | Reverse Phosphorolysis | β-D-glucose-1-phosphate + D-glucose | Maltose + Inorganic Phosphate researchgate.net |

| Maltose Synthase | De novo synthesis | 2x α-D-glucose-1-phosphate | Maltose + 2x Orthophosphate nih.gov |

| Cyclodextrin Glucanotransferase (CGTase) | Cyclization / Disproportionation | Starch / Maltodextrins | Cyclodextrins, Maltose, Glucose researchgate.net |

Catabolic Pathways and Degradation

The breakdown of maltose is a fundamental metabolic process for energy production in many organisms. It involves the hydrolytic cleavage of the glycosidic bond to release its constituent glucose units.

Hydrolytic Cleavage by Glycoside Hydrolases

The catabolism of maltose is primarily carried out by maltase enzymes, which are a type of α-glucosidase. These enzymes belong to the broader class of glycoside hydrolases (GHs), which catalyze the hydrolysis of glycosidic bonds. The hydrolysis of one molecule of maltose yields two molecules of α-D-glucose. tandfonline.com

In humans and many other animals, this process occurs mainly in the small intestine. Maltase enzymes are located on the brush border of intestinal enterocytes. The released glucose molecules can then be absorbed by the cells and enter glycolysis to be used for energy or stored as glycogen (B147801). nih.gov The lack of maltase enzymes is exceptionally rare in humans, as at least four different maltases are known to exist. nih.gov

Key enzymes involved in maltose digestion include members of the glycoside hydrolase family 13 (GH13), such as the maltase-glucoamylase complex (MGAM) and sucrase-isomaltase (SI), which are capable of cleaving the α-1,4 linkage in maltose. In some bacteria, intracellular enzymes like maltodextrin (B1146171) glucosidase (MalZ) can also cleave glucose units from related oligosaccharides.

| Enzyme/Complex | Enzyme Class | GH Family (if applicable) | Location | Function |

|---|---|---|---|---|

| Maltase-glucoamylase (MGAM) | α-Glucosidase | GH13 | Intestinal brush border | Hydrolyzes maltose and other α-1,4 linked oligosaccharides into glucose |

| Sucrase-isomaltase (SI) | α-Glucosidase | GH13 | Intestinal brush border | Hydrolyzes maltose, isomaltose, and sucrose (B13894) into monosaccharides |

| Maltase | α-Glucosidase | Varies (e.g., GH13) | Saliva, pancreas, small intestine | General term for enzymes that hydrolyze maltose to glucose wikipedia.org |

Phosphorolytic Degradation via Maltodextrin Phosphorylase

Maltodextrin phosphorylase (MalP) catalyzes the phosphorolysis of α-1,4-glycosidic bonds in maltodextrins, sequentially removing non-reducing glucosyl residues as glucose-1-phosphate (G1P). wikipedia.org This reaction is reversible but physiologically favors phosphorolysis. wikipedia.org In E. coli, MalP is a key enzyme in maltodextrin metabolism, acting on degradation products typically composed of four or more glucosyl units. wikipedia.orgnih.gov Unlike many phosphorylases, MalP does not exhibit allosteric regulation. wikipedia.org The G1P produced can then be converted to glucose-6-phosphate by phosphoglucomutase, allowing it to enter the glycolytic pathway. rsc.org

Interconversion within Carbohydrate Metabolism Pathways

The glucose and glucose-1-phosphate generated from the breakdown of D-Glucose, 4-O-alpha-D-glucopyranosyl- and related maltodextrins are readily integrated into central carbohydrate metabolism. Glucose is phosphorylated to glucose-6-phosphate by glucokinase, a reaction that traps it within the cell for further metabolism. rsc.org Glucose-6-phosphate is a pivotal intermediate that can enter glycolysis for ATP production, the pentose (B10789219) phosphate pathway to generate NADPH and precursors for nucleotide synthesis, or be converted back to glucose-1-phosphate for glycogen synthesis. The interconversion between glucose-6-phosphate and glucose-1-phosphate is a critical juncture linking catabolic and anabolic pathways. nih.gov

Comparative Metabolic Architectures

The strategies for metabolizing D-Glucose, 4-O-alpha-D-glucopyranosyl- vary significantly between different domains of life, reflecting their distinct ecological niches and metabolic needs.

D-Glucose, 4-O-alpha-D-glucopyranosyl- Metabolism in Plants (e.g., Starch Breakdown, Chloroplast Export)

In plants, D-Glucose, 4-O-alpha-D-glucopyranosyl- is the primary product of transitory starch breakdown, which occurs in chloroplasts during the night to provide a continuous supply of carbon and energy when photosynthesis is inactive. nih.govnih.govpsu.edu

Starch Breakdown: Transitory starch is degraded by the concerted action of several enzymes, including β-amylases (BAM), which produce D-Glucose, 4-O-alpha-D-glucopyranosyl-. nih.govethz.ch

Chloroplast Export: This newly synthesized D-Glucose, 4-O-alpha-D-glucopyranosyl- is the predominant form of carbon exported from the chloroplast to the cytosol during the night. nih.govpsu.eduresearchgate.net This export is facilitated by a specific maltose transporter in the chloroplast envelope called MEX1. nih.govpsu.edu Experimental data shows that maltose and glucose constitute about 85% of the total products exported from isolated spinach chloroplasts after starch breakdown. nih.gov

Cytosolic Metabolism: In the cytosol, D-Glucose, 4-O-alpha-D-glucopyranosyl- is metabolized by a disproportionating enzyme (DPE2), which is crucial for converting it into forms suitable for sucrose synthesis and other metabolic processes. nih.govpsu.eduoup.com

The metabolism of D-Glucose, 4-O-alpha-D-glucopyranosyl- in plants is tightly regulated by factors such as the circadian clock, day length, and temperature, highlighting its central role in adapting plant growth to environmental conditions. nih.govpsu.edu

D-Glucose, 4-O-alpha-D-glucopyranosyl- Utilization in Prokaryotes (e.g., Bacteria, Archaea)

Prokaryotes exhibit diverse mechanisms for the uptake and utilization of D-Glucose, 4-O-alpha-D-glucopyranosyl- and related maltodextrins, which are important nutrients in many environments. nih.govkhanacademy.org

Bacteria (e.g., Escherichia coli): The E. coli maltose system is a well-studied model for nutrient uptake and metabolism. nih.govasm.org It involves a high-affinity ATP-binding cassette (ABC) transport system responsible for importing maltose and maltodextrins from the periplasm into the cytoplasm. nih.govnih.gov This system consists of the periplasmic maltose-binding protein (MalE), the membrane-spanning proteins MalF and MalG, and the ATP-hydrolyzing subunit MalK. nih.govnih.gov Once inside the cell, maltose and maltodextrins are catabolized by a suite of cytoplasmic enzymes, including amylomaltase (MalQ), maltodextrin phosphorylase (MalP), and maltodextrin glucosidase (MalZ), which convert them into glucose and glucose-1-phosphate. rsc.orgnih.govcaister.com The entire system is positively regulated at the transcriptional level by the MalT protein, which is activated by maltotriose. nih.govasm.org

Archaea (e.g., Thermococcus litoralis): Hyperthermophilic archaea like T. litoralis also possess high-affinity ABC transport systems for D-Glucose, 4-O-alpha-D-glucopyranosyl-. nih.govnih.gov This system in T. litoralis is notable for its extremely high affinity for both maltose and trehalose (B1683222) (Km of ~20 nM) at high temperatures (85°C). nih.govnih.gov The system includes a lipid-anchored substrate-binding protein on the exterior of the cytoplasmic membrane, which is a common feature in the transport systems of gram-positive bacteria and archaea. nih.govnih.gov

Table 1: Key Enzymes in D-Glucose, 4-O-alpha-D-glucopyranosyl- Metabolism

| Enzyme | Gene (in E. coli) | Function | Products | Organismal Context |

|---|---|---|---|---|

| Alpha-Glucosidase (Maltase) | - | Hydrolyzes α-1,4 glycosidic bond in maltose | 2x Glucose | Animals, Plants, Microorganisms |

| Maltodextrin Glucosidase | malZ | Cleaves glucose from reducing end of maltodextrins | Glucose | E. coli and other bacteria |

| Maltodextrin Phosphorylase | malP | Phosphorolysis of α-1,4 bonds in maltodextrins | Glucose-1-Phosphate | E. coli, C. glutamicum |

| Amylomaltase | malQ | Transfers glucosyl units from one maltodextrin to another | Glucose, Maltodextrins | E. coli |

| β-Amylase | BAM | Breaks down starch into maltose | Maltose | Plants |

| Disproportionating Enzyme 2 | DPE2 | Metabolizes maltose in the cytosol | Glucose, Glucose polymers | Plants |

Table 2: Compound Names Mentioned

| Systematic Name | Common Name |

|---|---|

| D-Glucose, 4-O-alpha-D-glucopyranosyl- | Maltose |

| α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucose | Maltotriose |

| α-D-Glucopyranose 1-phosphate | Glucose-1-Phosphate |

| D-Glucose 6-phosphate | Glucose-6-Phosphate |

| D-Glucose | Glucose |

| - | Trehalose |

| - | Starch |

| - | Glycogen |

D-Glucose, 4-O-alpha-D-glucopyranosyl- Fermentation and Metabolism in Yeast

The fermentation of D-glucose, 4-O-alpha-D-glucopyranosyl-, commonly known as maltose, by yeast, particularly Saccharomyces cerevisiae, is a cornerstone of various industrial processes, including baking and brewing. This disaccharide, composed of two α-glucose units linked by an α-1,4 glycosidic bond, serves as a primary carbon source for yeast in many fermentation environments. The metabolic pathway for maltose utilization is a well-regulated process involving specific transport proteins and enzymes encoded by a family of genes known as the MAL loci.

The metabolism of maltose in S. cerevisiae begins with its transport across the plasma membrane. Unlike glucose, which is transported via facilitated diffusion, maltose is actively transported into the cell through a proton symport mechanism. nih.gov This process is mediated by specific maltose permeases. Once inside the cell, maltose is hydrolyzed by the enzyme maltase (an α-glucosidase) into two molecules of glucose. researchgate.net These glucose molecules then enter the glycolytic pathway to be converted into pyruvate, which is subsequently fermented into ethanol (B145695) and carbon dioxide under anaerobic conditions. nih.gov

The genetic basis for maltose metabolism in Saccharomyces cerevisiae resides in five unlinked and highly homologous MAL loci: MAL1, MAL2, MAL3, MAL4, and MAL6. researchgate.net Each active MAL locus is comprised of three genes: a regulatory gene (MALx3), a gene encoding maltose permease (MALx1), and a gene encoding maltase (MALx2). researchgate.net The expression of the MAL genes is subject to induction by maltose and repression by glucose, ensuring that the yeast preferentially utilizes glucose when it is available. researchgate.net

Research Findings

One area of investigation has been the transport of maltose across the yeast cell membrane. Research has shown that different permeases exhibit varying affinities for maltose. For instance, biphasic kinetics for active maltose transport have been observed, suggesting the presence of both high-affinity (Km ~4 mM) and low-affinity (Km ~11 mM) transport systems. oup.com The general α-glucoside permease, encoded by the AGT1 gene, is capable of transporting maltose and other α-glucosides and has a reported Km for maltose in the range of 6-10 mM. oup.com

The efficiency of maltose fermentation is also heavily dependent on the activities of maltase and maltose permease. Research has demonstrated a direct correlation between higher noninduced levels of these enzymes and a more rapid initiation of maltose fermentation. asm.org For example, nonlagging yeast strains, which begin fermenting maltose quickly, exhibit significantly higher maltase and maltose permease activities compared to lagging strains. asm.org

Furthermore, studies have explored the impact of genetic modifications on maltose fermentation. For instance, deletion of genes within the COMPASS methylation complex, which is involved in gene silencing, has been shown to enhance the fermentation of high concentrations of maltose, leading to increased ethanol production. nih.gov This is attributed to the increased expression of maltose utilization genes during the later stages of fermentation. nih.gov

The data tables below present findings from various research studies, offering a quantitative look into the fermentation and metabolism of D-glucose, 4-O-alpha-D-glucopyranosyl- in yeast.

Table 1: Ethanol Production from Maltose Fermentation in Wild-Type and Mutant Saccharomyces cerevisiae Strains

| Yeast Strain | Condition | Ethanol Produced ( g/liter ) | Reference |

| Wild Type | 22°P maltose fermentation | 57 | nih.gov |

| swd1Δ | 22°P maltose fermentation | 74 | nih.gov |

| swd3Δ | 22°P maltose fermentation | 74 | nih.gov |

| sdc1Δ | 22°P maltose fermentation | 70 | nih.gov |

| bre2Δ | 22°P maltose fermentation | 70 | nih.gov |

| set1Δ | 22°P maltose fermentation | 70 | nih.gov |

| spp1Δ | 22°P maltose fermentation | 68 | nih.gov |

Table 2: Maltase and Maltose Permease Activities in Lagging and Nonlagging Baker's Yeast Strains

| Yeast Strain Type | Maltase Activity (nmol/min/mg protein) | Maltose Permease Activity (nmol/min/mg protein) | Reference |

| Nonlagging | ≥ 7-fold higher than lagging | ≥ 120-fold higher than lagging | asm.org |

| Lagging | Baseline | Baseline | asm.org |

Table 3: Kinetic Parameters of Maltose Transport in Saccharomyces cerevisiae

| Transport System | Km for Maltose (mM) | Reference |

| High-affinity | ~4 | oup.com |

| Low-affinity | ~11 | oup.com |

| AGT1 permease | 6-10 | oup.com |

Table 4: Effect of Prolonged Maltose-Limited Cultivation on Maltose Transport and Maltase Activity

| Culture Age (generations) | Maltose Transport Capacity (relative increase) | Maltase Activity (U · mg of protein−1) | Reference |

| 10 | 1 | 2.9 ± 0.7 | nih.gov |

| 35 | 2.5-fold increase | - | nih.gov |

| 45 | 2.5-fold increase | ~1.5-fold increase | nih.gov |

| 90 | No further increase | 4.4 ± 0.9 | nih.gov |

Table 5: Comparative Transport Rates of a Wild-Type S. cerevisiae Strain and an Adapted Strain

| Strain | Substrate | Transport Rate (μmol min−1 mg−1 dry cell yeast) | Reference |

| Wild Type (FI20) | pNP-glucose (maltose analogue) | 0.0908 | nih.gov |

| Wild Type (FI20) | pNP-maltose (maltotriose analogue) | 0.1631 | nih.gov |

| Adapted (FI20-G30) | pNP-glucose (maltose analogue) | 0.2598 | nih.gov |

| Adapted (FI20-G30) | pNP-maltose (maltotriose analogue) | 0.2938 | nih.gov |

Molecular Transport Systems and Mechanisms of D Glucose, 4 O Alpha D Glucopyranosyl

Periplasmic and Extracellular Binding Proteins

Periplasmic binding proteins are essential components of the transport system, responsible for the initial recognition and capture of maltose (B56501) in the periplasmic space of Gram-negative bacteria.

Maltose Binding Protein (MBP) Structure-Function Relationship

The Maltose Binding Protein (MBP), encoded by the malE gene in Escherichia coli, is a monomeric protein with a molecular mass of approximately 42.5 kilodaltons. wikipedia.org Its structure is characterized by two distinct globular domains, an N-terminal and a C-terminal domain, connected by a flexible hinge region composed of three short polypeptide segments. wikipedia.orgyoutube.com These two domains create a deep groove that serves as the binding site for maltose and maltodextrins. wikipedia.orgyoutube.com

The binding of maltose induces a significant conformational change in MBP. wikipedia.orgyoutube.com This change involves a rigid body motion of the two domains, causing the groove to close around the ligand. wikipedia.orgyoutube.comresearchgate.net This "Venus flytrap" mechanism sequesters the bound sugar molecule, preparing it for delivery to the membrane-bound transporter complex. wikipedia.orgyoutube.com Both the precursor and mature forms of MBP are capable of binding maltose. wikipedia.org The structural integrity of these domains and the flexibility of the hinge are crucial for the protein's function in ligand binding and subsequent interaction with the ABC transporter. nih.gov

| Feature | Description |

| Protein | Maltose Binding Protein (MBP) |

| Encoding Gene | malE (in E. coli) |

| Molecular Mass | ~42.5 kDa |

| Structure | Monomeric, two globular domains (N- and C-terminal) |

| Binding Site | Deep groove between the two domains |

| Conformational Change | "Venus flytrap" motion upon ligand binding |

Ligand Recognition and Conformational Dynamics in D-Glucose, 4-O-alpha-D-glucopyranosyl- Binding

Ligand recognition in MBP is a highly specific process, fine-tuned by both the protein's structure and its conformational dynamics. nih.gov The binding pocket within the groove of MBP contains residues that form specific hydrogen bonds and van der Waals interactions with the hydroxyl groups and the alpha-1,4 glycosidic bond of maltose. nih.gov While MBP exhibits high affinity for maltose and linear maltodextrins, it does not recognize closely related sugars like lactose (B1674315) or sucrose (B13894). nih.gov

ATP-Binding Cassette (ABC) Transporters

Once captured by MBP, maltose is delivered to a membrane-spanning ATP-binding cassette (ABC) transporter, which utilizes the energy of ATP hydrolysis to translocate the sugar into the cytoplasm.

Subunit Composition and Assembly of D-Glucose, 4-O-alpha-D-glucopyranosyl- ABC Importers (e.g., MalFGK2, MusEFGK2I)

The canonical maltose ABC importer in E. coli is the MalFGK2 complex. nih.gov This complex is composed of four core subunits:

Two transmembrane domains (TMDs): MalF and MalG, which form the channel through which the substrate crosses the membrane. nih.gov

Two nucleotide-binding domains (NBDs): Two copies of the MalK protein, which are located on the cytoplasmic side of the membrane and are responsible for binding and hydrolyzing ATP. nih.gov

The stoichiometry of the functional transporter is MalFGK2. nih.gov The MalF and MalG proteins are integral membrane proteins, while the two MalK subunits form a homodimer that associates with the cytoplasmic face of the TMDs. nih.gov

In other bacteria, such as Corynebacterium glutamicum, a different but functionally analogous ABC transporter, MusEFGK2I, is responsible for maltose uptake. nih.govresearchgate.net The composition of this transporter includes:

Substrate-binding protein: MusE. nih.govresearchgate.net

Permeases (TMDs): MusF and MusG. nih.govresearchgate.net

ATPase subunit (NBD): MusK. nih.govresearchgate.net

An additional essential membrane protein: MusI, a component with no homology to previously characterized proteins, highlighting the diversity in ABC transporter assembly. researchgate.net

| Transporter System | Organism | Substrate-Binding Protein | Transmembrane Domains (TMDs) | Nucleotide-Binding Domains (NBDs) | Additional Components |

| MalFGK2 | Escherichia coli | MalE (MBP) | MalF, MalG | MalK (2 subunits) | None |

| MusEFGK2I | Corynebacterium glutamicum | MusE | MusF, MusG | MusK (assumed 2 subunits) | MusI |

Substrate Specificity and Selectivity in D-Glucose, 4-O-alpha-D-glucopyranosyl- Transport

Structural studies of the MBP-MalFGK2 complex have revealed that the transporter itself interacts directly with the substrate. nih.gov Specifically, the transmembrane subunit MalG forms hydrogen bonds with the reducing end of the malto-oligosaccharide, while MalF interacts with glucosyl units at the non-reducing end. nih.gov These interactions within the translocation channel serve as a second "gate" or checkpoint, explaining why some modified malto-oligosaccharides that can bind to MBP are not transported into the cell. nih.gov Therefore, the high substrate specificity of the maltose transport system is a concerted effort of both the periplasmic binding protein and the membrane-bound transporter complex. nih.gov

Energetics and Hydrolysis-Coupled Translocation Mechanisms

The transport of maltose into the cytoplasm is an active process that is energetically coupled to the hydrolysis of ATP. nih.govnih.gov The ATPase activity of the MalK subunits is tightly regulated and is significantly stimulated by the binding of the maltose-loaded MBP to the periplasmic side of the MalFGK2 complex. nih.gov In the absence of substrate-bound MBP, the transporter has a very low basal ATPase activity. nih.gov

The transport cycle involves a series of conformational changes driven by ATP binding and hydrolysis:

Resting State: In the absence of maltose-bound MBP, the transporter is in an inward-facing conformation with low ATPase activity. nih.gov

MBP Binding: The binding of maltose-loaded MBP to the periplasmic side of the transporter triggers a conformational change.

ATP Binding: ATP binds to the MalK subunits, which promotes a transition to an outward-facing conformation. nih.gov This conformational change facilitates the transfer of maltose from MBP into the translocation channel formed by MalF and MalG. nih.gov

ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) is required to reset the transporter. nih.govspringerprofessional.de This event drives the transporter back to its inward-facing conformation, releasing the maltose into the cytoplasm. nih.gov

This tightly coupled mechanism ensures the unidirectional and efficient import of maltose against a concentration gradient, powered by the chemical energy stored in ATP. nih.govnih.gov

Other Membrane Transport Facilitators

The transport of D-glucose, 4-O-alpha-D-glucopyranosyl- across cellular membranes is a critical process for cellular nutrition and metabolism in a variety of organisms. This process is mediated by several distinct classes of membrane proteins, each with unique mechanisms and structural properties. These facilitators ensure the efficient passage of this disaccharide from the extracellular environment or from subcellular compartments to the cytoplasm.

Maltoporins and Outer Membrane Permeation

In Gram-negative bacteria such as Escherichia coli, the outer membrane presents a formidable barrier to nutrient uptake. The permeation of D-glucose, 4-O-alpha-D-glucopyranosyl- (maltose) and larger malto-oligosaccharides across this barrier is facilitated by a specific porin known as maltoporin, or LamB. pnas.orgnih.gov Maltoporin is a homotrimeric protein, where each monomer forms an independent aqueous channel through the outer membrane. pnas.org These channels allow for the passive diffusion of maltose and maltodextrins from the external medium into the periplasmic space. nih.gov

The structure of the maltoporin channel contains a series of hydrophobic residues, often referred to as a "greasy slide," which facilitates the movement of the amphipathic maltodextrins. Specific amino acid residues within the channel form hydrogen bonds with the hydroxyl groups of the sugar, providing selectivity for malto-oligosaccharides over other types of sugars. pnas.org Once in the periplasm, the sugar is captured by a high-affinity periplasmic binding protein (MBP or MalE), which then delivers it to an ABC transporter for active transport across the inner cytoplasmic membrane. pnas.orgnih.govnih.gov The entire system, from outer membrane permeation to cytoplasmic entry, is a well-coordinated process ensuring efficient capture of available maltose. nih.gov

| Maltoporin (LamB) System Components in E. coli | Function | Location |

| Maltoporin (LamB) | Forms a selective channel for maltose and malto-oligosaccharides diffusion. pnas.orgnih.gov | Outer Membrane |

| Maltose-Binding Protein (MBP/MalE) | Binds maltose in the periplasm with high affinity and delivers it to the inner membrane transporter. pnas.orgnih.gov | Periplasm |

| MalFGK₂ Complex | An ATP-binding cassette (ABC) transporter that actively transports maltose across the inner membrane into the cytoplasm. pnas.orgnih.govnih.gov | Inner Cytoplasmic Membrane |

Carrier-Mediated Transport Systems (e.g., MEX1 in Plants)

In plants, the transport of D-glucose, 4-O-alpha-D-glucopyranosyl- is central to the mobilization of starch reserves. During the night, starch stored in chloroplasts is broken down into maltose, which must be exported to the cytosol to be converted into sucrose for transport to other parts of the plant. nih.govnih.gov This critical export step is mediated by a carrier protein named MALTose EXporter 1 (MEX1). nih.gov

MEX1 is a protein located in the inner envelope membrane of the chloroplast. nih.govresearchgate.net Genetic studies in Arabidopsis thaliana have demonstrated that MEX1 is the primary and essential transporter for maltose export from chloroplasts at night. nih.gov Mutants lacking a functional MEX1 protein (mex1 mutants) exhibit a severe phenotype characterized by stunted growth, chlorosis, and a significant accumulation of maltose and starch within the chloroplasts. nih.govnih.gov This underscores the transporter's vital role in linking starch metabolism in the chloroplast to the carbohydrate metabolism of the entire plant. nih.gov

Research has shown that MEX1 is not closely related to other known sugar transporters, representing a distinct class of transport proteins. nih.gov Homologous genes for MEX1 have been identified in various other plant species, including important crops like rice (Oryza sativa) and potato, suggesting that this mechanism of maltose export from plastids is a widespread and significant process in the plant kingdom. nih.gov Functional studies have confirmed that the rice homolog, OsMEX1, can act as a maltose transporter and successfully rescue the mutant phenotype when expressed in Arabidopsis mex1 mutants, demonstrating a strong conservation of function across different plant species. researchgate.net

| MEX1 Transporter Details | Description |

| Protein Name | MALTose EXporter 1 (MEX1) |

| Organism Example | Arabidopsis thaliana, Oryza sativa (rice) nih.govresearchgate.net |

| Subcellular Location | Inner chloroplast envelope membrane nih.govresearchgate.net |

| Substrate | D-Glucose, 4-O-alpha-D-glucopyranosyl- (Maltose) nih.govnih.gov |

| Function | Exports maltose from the chloroplast to the cytosol, which is a major product of transitory starch degradation. nih.govnih.gov |

| Physiological Importance | Essential for the mobilization of starch reserves at night to support plant growth and metabolism. nih.govnih.gov |

Phosphotransferase Systems (PTS) in D-Glucose, 4-O-alpha-D-glucopyranosyl- Uptake

In many bacteria, the uptake and phosphorylation of sugars are coupled in a single process catalyzed by the phosphoenolpyruvate (B93156) (PEP):carbohydrate phosphotransferase system (PTS). nih.govnih.gov This system is a major pathway for carbohydrate transport in various Gram-positive and Gram-negative bacteria. nih.govnih.gov The PTS catalyzes the translocation of its sugar substrates across the cytoplasmic membrane while concurrently phosphorylating them, using PEP as the phosphoryl donor. nih.gov

The PTS consists of two general cytoplasmic proteins, Enzyme I (EI) and the Histidine-containing phosphocarrier protein (HPr), and a series of sugar-specific components known as Enzymes II (EII). nih.gov For maltose uptake, a specific maltose-permease, an Enzyme II complex, is required. uniprot.orguniprot.org The phosphoryl group from PEP is transferred sequentially to EI, then to HPr, and finally to the sugar-specific EII complex. The EII complex, which typically consists of several domains (EIIA, EIIB, and EIIC), carries out the translocation of the sugar and its final phosphorylation. nih.govuniprot.org

The PTS is involved in maltose transport in several bacterial species, including Bacillus subtilis and Escherichia coli. nih.govuniprot.orguniprot.org However, it is not the universal system for maltose uptake. For instance, while E. coli can use a PTS for maltose, its primary system is the ABC transporter (MalFGK₂). uniprot.org In other bacteria, such as Corynebacterium glutamicum, maltose uptake is handled by an ABC transporter, and the PTS is not directly involved in its transport, although maltose uptake can influence the expression of PTS components like ptsG. nih.govnih.govresearchgate.net The PTS not only functions in transport but also plays a crucial role in regulating other metabolic pathways in response to carbohydrate availability, a process known as carbon catabolite repression. nih.govnih.gov

| General Components of the Maltose PTS | Role in Phosphoryl Transfer Cascade |

| Phosphoenolpyruvate (PEP) | Initial high-energy phosphate donor. nih.gov |

| Enzyme I (EI) | Autophosphorylates using PEP and transfers the phosphoryl group to HPr. nih.gov |

| Histidine-containing Protein (HPr) | Accepts the phosphoryl group from EI and transfers it to the Enzyme II complex. nih.gov |

| Enzyme II (EII) Complex | Sugar-specific component; receives the phosphoryl group from HPr, transports the sugar across the membrane, and phosphorylates it. nih.govuniprot.orguniprot.org |

Enzymology and Catalytic Specificity Pertaining to D Glucose, 4 O Alpha D Glucopyranosyl

Classification and Characterization of D-Glucose, 4-O-alpha-D-glucopyranosyl- Processing Enzymes (e.g., Glycoside Hydrolase Families GH13, GH31)

Enzymes that hydrolyze the glycosidic bonds in carbohydrates are known as glycoside hydrolases (GHs) or glycosidases. khanacademy.org They are systematically classified into families based on amino acid sequence similarity, a method that reflects their structural and mechanistic relationships. wikipedia.orgwikipedia.org The primary enzymes responsible for processing maltose (B56501) and related α-glucans belong to the GH13 and GH31 families, both of which are part of the larger GH-H clan. cazypedia.org

Glycoside Hydrolase Family 13 (GH13): Often referred to as the α-amylase family, GH13 is the largest family of glycoside hydrolases acting on substrates with α-glucoside linkages. cazypedia.orgnih.gov This family is incredibly diverse, containing hydrolases, transglycosidases, and isomerases. cazypedia.orgebi.ac.uk Enzymes within GH13 typically feature a catalytic (β/α)8-barrel domain, also known as a TIM-barrel, which houses the active site. cazypedia.orgnih.gov Key enzymes in this family that process maltose or its precursors include:

α-Amylases: These enzymes catalyze the hydrolysis of internal α-1,4-glucosidic linkages in starch and glycogen (B147801). nih.gov

Maltogenic Amylases: These enzymes are noted for their ability to produce maltose and other maltooligosaccharides and possess a unique transglycosylation activity. wikipedia.orgcreative-enzymes.com

4-α-Glucanotransferases (Amylomaltases): These enzymes catalyze the transfer of a segment of a 1,4-α-D-glucan to a new position in an acceptor, which can be glucose or another 1,4-α-D-glucan. oup.com

Glycoside Hydrolase Family 31 (GH31): This is the other major family containing α-glucosidases. cazypedia.org GH31 enzymes are found across archaea, bacteria, plants, and animals and play crucial roles in metabolism. cazypedia.org The family includes α-glucosidases, sucrase-isomaltase, maltase-glucoamylase, and α-glucan lyases. wikipedia.orgcazypedia.orgnih.gov Like GH13, GH31 enzymes are retaining α-glycosidases, meaning the anomeric configuration of the released sugar is the same as the linkage that was cleaved. cazypedia.org They are believed to operate via a classical Koshland double-displacement mechanism. cazypedia.org Human digestive GH31 enzymes are essential for the final breakdown of starches and disaccharides. cazypedia.org

Substrate Specificity and Affinity Profiles of Key Enzymes

The efficiency and physiological role of maltose-processing enzymes are defined by their substrate specificity and affinity. Different enzymes are tailored to recognize not only the α-1,4 linkage of maltose but also the surrounding molecular context, such as chain length or the presence of α-1,6 branch points.

Alpha-glucosidases, often called maltases, are exo-acting enzymes that hydrolyze the terminal α-1,4-glycosidic bonds of disaccharides and oligosaccharides to release α-glucose. nih.gov In human intestinal digestion, these activities are primarily carried out by two enzyme complexes: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI), both belonging to the GH31 family. nih.govnih.gov

These complexes consist of two catalytic subunits, each with distinct but complementary specificities. While both the N-terminal (nt) and C-terminal (ct) domains of MGAM and SI can hydrolyze maltose (α-1,4 linkage), only the N-terminal domain of SI (ntSI) can efficiently hydrolyze the α-1,6 linkage of isomaltose. nih.govscispace.com The N-terminal domain of MGAM (ntMGAM) shows a clear preference for maltose over other substrates. nih.gov This redundancy in α-1,4 activity is beneficial given the high prevalence of α-1,4 linkages in starch (about 95%). nih.gov

| Enzyme Domain | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| ntMGAM | Maltose | 1.1 ± 0.4 | 28 ± 8 | 26 ± 8 |

| Isomaltose | 15 ± 4 | 0.9 ± 0.1 | 0.06 ± 0.01 | |

| ntSI | Maltose | 2.1 ± 0.5 | 40 ± 8 | 19 ± 4 |

| Isomaltose | 3.2 ± 0.6 | 28 ± 4 | 9 ± 2 |

This table presents kinetic parameters for recombinant human N-terminal maltase-glucoamylase (ntMGAM) and N-terminal sucrase-isomaltase (ntSI), highlighting their differing specificities for maltose (α-1,4 linkage) and isomaltose (α-1,6 linkage). Data sourced from nih.gov.

These enzymes are central to the initial breakdown of large polysaccharides like starch and glycogen into smaller units, including maltose.

Alpha-Amylases (EC 3.2.1.1): These are endo-hydrolases that act on internal α-1,4-glycosidic bonds within the starch chain at random, rapidly breaking down long polymers into shorter dextrins, maltotriose (B133400), and maltose. yimingbiotechnology.combritannica.comlumenlearning.com They cannot, however, cleave the α-1,6 branch points found in amylopectin. lumenlearning.com The catalytic efficiency of α-amylase increases with the chain length of the substrate. researchgate.net Maltose can act as a competitive inhibitor of α-amylase activity. nih.gov

Beta-Amylases (EC 3.2.1.2): In contrast to α-amylases, β-amylases are exo-hydrolases. wikipedia.orgnih.gov They work from the non-reducing end of a polysaccharide chain, cleaving the second α-1,4 glycosidic bond to release successive maltose units. wikipedia.orgresearchgate.net This action results in the production of β-maltose through an inversion of the anomeric configuration. wikipedia.org The enzyme's action is halted when it approaches an α-1,6 branch point, leaving behind a β-limit dextrin. researchgate.net

Maltogenic Amylases (EC 3.2.1.133): These enzymes, belonging to the GH13 family, are distinguished by their ability to hydrolyze starch and related oligosaccharides to produce a high yield of maltose. wikipedia.orgnih.gov They function by cleaving α-1,4-glycosidic bonds and also possess a unique transglycosylation activity, allowing them to transfer glucose units to form new α-1,4-glycosidic bonds. creative-enzymes.com This results in the formation of maltose and maltooligosaccharides of varying lengths. creative-enzymes.com They are widely used in the food and baking industries to improve texture and extend shelf life. wiltonbioscience.comcnadditives.com

In some metabolic pathways, particularly in bacteria and plants, maltose and maltodextrins are processed by phosphorylases and transferases rather than solely by hydrolases.

Maltodextrin (B1146171) Phosphorylase (MalP) (EC 2.4.1.1): This enzyme catalyzes the sequential phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing end of maltodextrins. researchgate.netwikipedia.org Instead of using water, it uses inorganic phosphate (B84403) to break the bond, yielding glucose-1-phosphate (Glc1P) and a shortened dextrin. wikipedia.org This reaction is reversible, but its physiological role is typically phosphorolysis. wikipedia.org In E. coli, MalP is a key enzyme in the metabolism of maltodextrins. researchgate.netwikipedia.org It recognizes maltopentaose (B1148383) and longer maltodextrins. researchgate.net

4-α-Glucanotransferase (MalQ) (EC 2.4.1.25): Also known as amylomaltase or D-enzyme, this enzyme catalyzes the transfer of glucosyl units. oup.comresearchgate.net It cleaves an α-1,4 bond in a donor molecule and transfers a part of the donor chain to an acceptor molecule, which can be glucose or another α-1,4-glucan. oup.com In the maltose metabolism of E. coli, MalQ is involved in converting maltose and a primer into glucose and longer maltodextrins, which can then be acted upon by Maltodextrin Phosphorylase. researchgate.net The plant cytosolic equivalent, DPE2, is vital for converting maltose exported from chloroplasts into sucrose (B13894) and differs from bacterial MalQ in that it cannot use maltose as both a donor and acceptor. nih.govnih.gov

Enzyme Kinetics and Reaction Mechanisms

The hydrolysis of the α-1,4-glycosidic bond in maltose is a precisely controlled chemical reaction governed by the principles of enzyme kinetics and specific catalytic mechanisms.

The cleavage of the α-1,4-glycosidic bond is a hydrolysis reaction, meaning it involves the addition of a water molecule across the bond. khanacademy.orglibretexts.org This process is catalyzed by glycoside hydrolases, which provide a specific active site environment to lower the activation energy of the reaction. khanacademy.org

The mechanism for retaining glycosidases, such as those in families GH13 and GH31, proceeds via a two-step, double-displacement reaction. cazypedia.orgcazypedia.org

Glycosylation Step: A nucleophilic residue in the enzyme's active site (typically an aspartate or glutamate) attacks the anomeric carbon (C1) of one glucose unit. Simultaneously, a second acidic residue (a glutamate or aspartate) acts as a general acid, protonating the glycosidic oxygen. This leads to the cleavage of the bond and the release of the first glucose product (the one from the non-reducing end). A covalent glycosyl-enzyme intermediate is formed.

Deglycosylation Step: The acidic residue from the first step now acts as a general base, activating a water molecule. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, displacing the enzymatic nucleophile. This second displacement occurs with an inversion of stereochemistry, and because the first step also involved an inversion, the net result is a retention of the original α-anomeric configuration in the newly released glucose molecule.

This mechanism is supported by structural and kinetic studies that have identified the key catalytic residues in the active sites of these enzymes. cazypedia.orgcazypedia.org The kinetics of maltose hydrolysis can often be described by the Michaelis-Menten model, although product inhibition by glucose can also occur. nih.govresearchgate.netresearchgate.net

Transglycosylation Activities of Maltose Amylases

Maltose amylases, particularly maltogenic amylases, are distinguished by their catalytic versatility, which extends beyond simple hydrolysis to include significant transglycosylation activity. semanticscholar.orgresearchgate.net This process involves the transfer of a glycosyl group from a donor molecule to an acceptor molecule, forming a new glycosidic bond. creative-enzymes.com In the context of D-Glucose, 4-O-alpha-D-glucopyranosyl- (maltose), these enzymes can utilize it as both a donor and an acceptor, leading to the synthesis of a variety of oligosaccharides.

The transglycosylation reaction of maltogenic amylases is a key feature that sets them apart from other amylases. creative-enzymes.com These enzymes can catalyze the formation of α-1,3, α-1,4, and α-1,6-glycosidic linkages. nih.govcapes.gov.br For instance, a thermostable maltogenic amylase from a Thermus strain has been shown to transfer a pseudotrisaccharide from the amylase inhibitor acarbose to various sugar acceptors, forming new glycosidic bonds primarily at the C-6 position, and to a lesser extent at the C-3 and/or C-4 positions of the acceptor molecules. nih.gov

A notable characteristic of some maltogenic amylases is their ability to produce maltose in high yields from maltooligosaccharides like maltotriose, a process that involves a transglycosylation mechanism. Instead of simple hydrolysis which would yield glucose and maltose, a transglycosylation reaction is proposed where maltotriose is converted to maltose via a maltotetraose intermediate (2G3 → G2 + G4 → 3G2). nih.gov

The range of acceptor molecules for the transglycosylation reaction is broad and includes monosaccharides such as glucose and fructose, as well as disaccharides like maltose and cellobiose. nih.gov The table below summarizes the transglycosylation activity of a maltogenic amylase from Bacillus stearothermophilus using maltotriose as a donor and sucrose as an acceptor, resulting in the formation of maltosyl-sucrose isomers. researchgate.net

Table 1: Transglycosylation Products from Maltotriose and Sucrose by Bacillus stearothermophilus Maltogenic Amylase

| Donor | Acceptor | Primary Transglycosylation Product(s) | Linkage Type(s) Formed |

|---|---|---|---|

| Maltotriose | Sucrose | Maltosyl-sucrose isomers | α-1,4 and/or α-1,6 |

This transglycosylation capability is of significant industrial interest for the synthesis of novel oligosaccharides with potential applications in the food and pharmaceutical industries. nih.gov

Structural Determinants of Enzyme Catalysis and Specificity

The catalytic activity and substrate specificity of maltose amylases are intricately linked to their three-dimensional structures. A conserved feature among these enzymes is the (α/β)8 barrel, also known as a TIM barrel, which forms the catalytic domain. semanticscholar.orgresearchgate.net The active site is typically located in a cleft at the C-terminal end of the β-barrel. nih.gov

A key structural feature of many maltogenic amylases is their dimeric nature, where the N-terminal segment of one subunit contributes to the active site of the adjacent subunit. semanticscholar.orgresearchgate.net This domain swapping creates a narrow and deep active site cleft, which is well-suited for binding cyclodextrins, the preferred substrates for many of these enzymes. researchgate.netrcsb.org At the bottom of this active site, there is an additional space, not found in typical α-amylases, which is thought to accommodate acceptor molecules for transglycosylation. semanticscholar.orgelsevierpure.com

The catalytic machinery of maltose amylases relies on a conserved catalytic triad of acidic amino acid residues: two aspartic acid residues and one glutamic acid residue. researchgate.net These residues act as a nucleophile and a general acid/base catalyst in a double displacement mechanism to cleave the glycosidic bond.

Specific amino acid residues within and near the active site play crucial roles in determining substrate specificity and the balance between hydrolysis and transglycosylation. For example, a conserved glutamic acid residue (Glu332 in Thermus sp. maltogenic amylase) located at the interface between the N-domain of one monomer and the (α/β)8-barrel of the other is thought to be important for binding oligosaccharide acceptors in transglycosylation reactions. researchgate.net Mutation of this residue to histidine resulted in a significant reduction in α-1,6 transglycosylation products without affecting hydrolytic activity. researchgate.net Another key residue, a tryptophan (Trp358 in OPMA-N from Bacillus sp.), located near the catalytic triad, has been shown to be involved in transglycosylation activity. researchgate.net

In some archaeal hyperthermophilic maltogenic amylases, a novel N-terminal domain is present that contributes to the substrate-binding pocket within a single monomeric unit. nih.gov This arrangement, featuring aromatic residues like Phe-95, Phe-96, and Tyr-99, suggests an adaptation to high temperatures by consolidating all substrate-binding components into one subunit. nih.gov

The table below highlights key structural features and their functional roles in maltose amylases.

Table 2: Structural Determinants of Catalysis and Specificity in Maltose Amylases

| Structural Feature | Residues/Components | Functional Role |

|---|---|---|

| Catalytic Domain | (α/β)8 barrel | Conserved scaffold for the active site |

| Active Site | Narrow, deep cleft | Binds substrates like cyclodextrins and maltose |

| Catalytic Triad | Asp (nucleophile), Glu (acid/base), Asp (stabilizer) | Essential for glycosidic bond cleavage |

| N-terminal Domain | Contributes to adjacent subunit's active site | Forms the active site cleft and influences substrate specificity |

| Acceptor Binding Site | Extra space at the bottom of the active site | Accommodates acceptor molecules for transglycosylation |

| Key Transglycosylation Residues | Conserved Glutamic acid and Tryptophan | Influence the efficiency and type of transglycosylation |

Enzymatic Engineering for Modified Catalytic Properties

The detailed understanding of the structure-function relationships in maltose amylases has paved the way for enzymatic engineering to tailor their catalytic properties for specific industrial applications. semanticscholar.orgtaylorfrancis.com Techniques such as site-directed mutagenesis and directed evolution have been successfully employed to modify aspects like thermostability, substrate specificity, and transglycosylation efficiency. nih.govnih.gov

Enhancing Thermostability: Directed evolution using DNA shuffling has been applied to the maltogenic amylase from Thermus sp. (ThMA) to significantly improve its thermostability. nih.gov After four rounds of mutagenesis and recombination, a mutant with seven amino acid substitutions (R26Q, S169N, I333V, M375T, A398V, Q411L, and P453L) was generated. This engineered enzyme exhibited an optimal reaction temperature 15°C higher than the wild-type and a half-life of 172 minutes at 80°C, a temperature at which the wild-type enzyme is rapidly inactivated. nih.gov Structural modeling suggested that these mutations enhanced stability through mechanisms such as improved hydrophobic interactions and the formation of new hydrogen bonds. nih.gov

Altering Substrate Specificity and Catalytic Activity: Site-directed mutagenesis of residues in the active site has been shown to alter substrate specificity. In the maltogenic amylase from Bacillus sp. US149 (MAUS149), mutating Asp46, a residue proposed to be involved in maintaining the conformation of the substrate-binding cleft, led to significant changes in kinetic parameters. nih.gov The D46V mutant showed a fivefold increase in affinity and catalytic efficiency towards β-cyclodextrin compared to the wild-type enzyme. nih.gov

Improving Transglycosylation Activity: Protein engineering has also been used to enhance the transglycosylation activity of amylases. In a study on a β-N-acetylhexosaminidase, which also possesses transglycosylation capabilities, the insertion of loop sequences identified through sequence alignment with related enzymes led to a mutant with a nine-fold higher transglycosylation yield. nih.gov Homology modeling suggested that the inserted loop created a more shielded substrate-binding pocket, which reduced hydrolysis and favored transglycosylation. nih.gov Similar strategies could be applicable to maltose amylases.

The table below provides examples of enzymatic engineering of maltogenic amylases and the resulting modifications in their catalytic properties.

Table 3: Examples of Engineered Maltogenic Amylases with Modified Properties

| Enzyme/Organism | Engineering Strategy | Mutation(s) | Modified Property |

|---|---|---|---|

| Maltogenic amylase (Thermus sp.) | Directed Evolution (DNA shuffling) | R26Q, S169N, I333V, M375T, A398V, Q411L, P453L | Increased thermostability |

| Maltogenic amylase (Bacillus sp. US149) | Site-directed mutagenesis | D46V | Increased affinity and catalytic efficiency for β-cyclodextrin |

| Maltogenic amylase (Bacillus lehensis G1) | Protein surface engineering | Asp or Lys substitutions on the surface | Improved immobilization efficiency and thermal stability |

| β-N-Acetylhexosaminidase | Loop protein engineering | Insertion of GTEPG loop | Increased transglycosylation activity |

These examples demonstrate the potential of protein engineering to develop robust and efficient maltose amylases for various biotechnological processes. nih.gov

Genetic and Transcriptional Regulation of D Glucose, 4 O Alpha D Glucopyranosyl Metabolism

Regulatory Proteins and Operons

The genetic architecture for maltose (B56501) metabolism is organized into regulons and operons, which are units of coordinately expressed genes. These systems are controlled by specific regulatory proteins that respond to the presence or absence of maltose and other environmental cues.

In many Gram-negative bacteria, such as Escherichia coli, the genes for maltose and maltodextrin (B1146171) catabolism are grouped into the mal regulon. wikipedia.org This system is a classic example of positive regulation, centrally controlled by the transcriptional activator protein, MalT. caister.com The E. coli mal regulon comprises ten genes distributed across several operons, all under the control of MalT. wikipedia.orgcaister.com These genes encode proteins for transport (maltoporin LamB, the MalE, MalF, MalG, MalK ABC transporter) and enzymatic degradation (MalP, MalQ, MalS, MalZ) of maltose and maltodextrins. caister.com

Activation of the mal genes is contingent upon the MalT protein binding to an inducer, which is typically maltotriose (B133400), a product of maltodextrin metabolism. caister.com This binding, which also requires ATP, induces a conformational change in MalT, enabling it to bind to specific DNA sequences known as MalT boxes located near the promoters of the mal operons, thereby initiating transcription. wikipedia.orgcaister.com The activity of MalT is itself subject to regulation; it can be inhibited through interaction with proteins like MalK (the ATPase component of the maltodextrin transporter), MalY, and a cellular esterase. caister.com

Table 1: Key Components of the E. coli Mal Regulon

| Component | Type | Function | Regulation |

| MalT | Transcriptional Activator | Binds maltotriose and ATP to activate transcription of mal operons. caister.com | Activated by maltotriose; Inhibited by MalK, MalY, Aes; Expression repressed by Mlc and catabolite repression. caister.comresearchgate.net |

| malEFG | Operon | Encodes the periplasmic maltose-binding protein (MalE) and inner membrane channel proteins (MalF, MalG). plos.org | Positively regulated by MalT. wikipedia.org |

| malK-lamB-malM | Operon | Encodes the ATPase (MalK), outer membrane porin (LamB), and MalM protein. caister.complos.org | Positively regulated by MalT. wikipedia.org |

| malPQ | Operon | Encodes maltodextrin phosphorylase (MalP) and amylomaltase (MalQ). caister.complos.org | Positively regulated by MalT. wikipedia.org |

| Mlc | Repressor | A global regulator that represses the transcription of malT. caister.com | Inactivated by glucose transport via the PTS system. caister.com |

In contrast to the positive regulation seen in E. coli, many Gram-positive bacteria and archaea utilize transcriptional repressors to control maltose metabolism.

MalR in Gram-Positive Bacteria : In bacteria like Streptococcus pneumoniae, the mal regulon is controlled by a transcriptional repressor named MalR, which belongs to the LacI family of regulators. wikipedia.orgplos.org MalR has been shown to repress the operons responsible for maltose transport (malXCD) and utilization (malMP). plos.org In the absence of maltose, MalR binds to operator sites in the DNA, blocking transcription. When maltose is present, it acts as an inducer, binding to MalR and causing it to dissociate from the DNA, thus permitting gene expression. plos.org

TrmB in Hyperthermophilic Archaea : In the hyperthermophilic archaeon Thermococcus litoralis, a protein known as TrmB functions as a maltose-specific repressor. nih.gov It controls a gene cluster encoding an ABC transporter for both trehalose (B1683222) and maltose. nih.gov TrmB binds to the promoter region of this operon and inhibits transcription. nih.gov This repression is specifically alleviated by the presence of maltose or trehalose, which act as inducers by binding to TrmB and preventing its interaction with the DNA. nih.gov In a related archaeon, Pyrococcus furiosus, TrmB represses the high-affinity trehalose/maltose transporter genes, with maltose acting as the inducer to relieve this repression. nih.gov Interestingly, TrmB in P. furiosus also represses the maltodextrin-specific transporter genes, but in this context, it is induced by maltodextrin and sucrose (B13894). nih.gov Furthermore, glucose enhances the repressive action of TrmB on both systems. nih.gov

Catabolite Repression and Inducer Exclusion Mechanisms (e.g., Glucose-Mediated Repression)

Organisms prioritize the use of rapidly metabolizable carbon sources like glucose over others such as maltose through a global regulatory mechanism called carbon catabolite repression (CCR). wikipedia.org

In prokaryotes like E. coli, the presence of glucose prevents the expression of genes for alternative sugar metabolism, including the mal regulon. caister.comwikipedia.org This is often called the "glucose effect". wikipedia.org The mechanism is linked to the phosphotransferase system (PTS), which transports and phosphorylates glucose. When glucose levels are high, a key PTS component, EIIA, is predominantly in its unphosphorylated state. wikipedia.org Unphosphorylated EIIA inhibits the enzyme adenylate cyclase, leading to low levels of cyclic AMP (cAMP). wikipedia.org Since activation of the malT gene promoter requires the cAMP receptor protein (CRP) complexed with cAMP, low cAMP levels result in poor malT expression, and consequently, the entire mal regulon remains inactive. caister.com Additionally, a global regulator called Mlc directly represses malT transcription, and this repression is only lifted when the glucose-specific PTS enzyme sequesters Mlc during glucose transport. caister.comnih.gov

In the yeast Saccharomyces cerevisiae, glucose also exerts strong repression on the MAL genes. nih.gov This occurs through at least two mechanisms. The first is a well-characterized repression pathway mediated by the Mig1p repressor protein. nih.gov The second is a process termed "glucose inhibition," which is independent of Mig1p and specifically blocks the maltose-inducible activation of MAL genes. nih.gov This inhibition pathway requires the hexokinase Hxk2 and is thought to target the Snf1 protein kinase, a central component in releasing glucose repression. nih.govnih.gov The Snf1 kinase is essential for inactivating Mig1p and also appears to be required for the synthesis of maltose permease, a protein crucial for induction by maltose. nih.gov

Inducer-Dependent Activation of D-Glucose, 4-O-alpha-D-glucopyranosyl- Utilization Genes

The expression of genes for maltose utilization is strictly dependent on the presence of an inducer, which is typically maltose itself or a related α-glucoside.

In E. coli, the direct inducer of the MalT activator protein is maltotriose. caister.com Maltotriose can be generated from the breakdown of longer maltodextrins transported into the cell or can even be synthesized endogenously from other metabolic pathways. caister.com The binding of maltotriose and ATP to MalT is the critical switch that converts MalT from an inactive to an active state, allowing it to initiate transcription of the mal genes. caister.comresearchgate.net

In yeast, induction of the MAL genes requires the presence of intracellular maltose. nih.gov Maltose is transported into the cell by maltose permease, and once inside, it triggers a signaling cascade that leads to gene activation. nih.gov This process is entirely dependent on the MAL-activator protein (e.g., Mal63), a DNA-binding transcription factor. nih.govnih.gov Studies have shown that intracellular maltose is sufficient to cause induction, indicating that the sugar sensor is located within the cell rather than on the cell surface. nih.gov

Genomic Organization of D-Glucose, 4-O-alpha-D-glucopyranosyl- Metabolic Loci (e.g., MAL Loci in Yeast)

In the yeast Saccharomyces cerevisiae, the ability to ferment maltose is conferred by a family of five unlinked, functionally homologous loci: MAL1, MAL2, MAL3, MAL4, and MAL6. nih.govnih.gov Any single one of these loci is sufficient for maltose metabolism. nih.govgrantome.com

Each MAL locus is a complex containing three distinct genes clustered together over approximately 7-9 kb of DNA. nih.govresearchgate.netoup.com

Gene 1 (MALT or MALx1): Encodes a high-affinity maltose permease for transporting maltose into the cell. nih.govoup.com

Gene 2 (MALS or MALx2): Encodes maltase, the enzyme that hydrolyzes intracellular maltose into two molecules of glucose. nih.govoup.com

Gene 3 (MALR or MALx3): Encodes a trans-acting positive regulatory protein, the MAL-activator, which is required for the maltose-inducible expression of the permease and maltase genes. nih.govoup.com

These loci are typically located at or near the telomeres of different chromosomes. researchgate.netoup.com The gene order within the cluster relative to the chromosome's centromere is conserved: CENTROMERE...GENE 3 - GENE 1 - GENE 2...TELOMERE. researchgate.netoup.com There is extensive sequence homology among the different MAL loci, particularly within the maltase and permease genes, while the regulatory gene regions show more diversity. nih.gov The existence of this multigene family is thought to have arisen from chromosomal rearrangements and translocations involving telomeric regions. oup.com

Table 2: The Three-Gene Structure of a Yeast MAL Locus

| Gene Name (Example) | Gene Type | Encoded Protein | Function |

| MAL61 | MALT (Permease) | Maltose Permease | Transports maltose across the cell membrane. nih.gov |

| MAL62 | MALS (Maltase) | Maltase | Hydrolyzes maltose into glucose. nih.gov |

| MAL63 | MALR (Regulatory) | MAL-Activator | Transcription factor that activates MALT and MALS expression in the presence of maltose. nih.gov |

Environmental Influences and Circadian Regulation of D-Glucose, 4-O-alpha-D-glucopyranosyl- Related Gene Expression

Gene expression related to maltose metabolism can be influenced by broader environmental conditions and the organism's internal clock.

In eukaryotes, the circadian clock coordinates metabolic processes with environmental cycles, such as the light/dark cycle. nih.gov This regulation helps maintain homeostasis. nih.gov Studies in a model picoeukaryote have shown that environmental cycles and the endogenous circadian clock exert distinct but combined effects on the expression of metabolic proteins. nih.gov In mammals, core clock components regulate the expression of genes involved in glucose metabolism, and disrupting these rhythms can lead to metabolic diseases. nih.gov

Furthermore, other environmental stressors can impact maltose metabolism. For instance, in yeast, the accumulation of high intracellular levels of maltose can induce a hypotonic-like stress response, leading to cell death. oup.com This lethal effect can be counteracted by increasing the osmolarity of the external environment with a non-metabolizable solute like sorbitol, indicating a direct link between an environmental factor (osmotic pressure) and the physiological consequences of maltose transport and accumulation. oup.com

Structural Biology and Biophysical Characterization of D Glucose, 4 O Alpha D Glucopyranosyl Interactions

High-Resolution Structural Analysis of D-Glucose, 4-O-alpha-D-glucopyranosyl- Binding Proteins and Complexes

High-resolution structural methods provide static snapshots and dynamic insights into the architecture of maltose-binding proteins and their larger assemblies.

X-ray crystallography has been instrumental in revealing the detailed three-dimensional structures of maltose-binding proteins in both the presence (holo) and absence (apo) of their ligand. These studies have illuminated a significant conformational change that is central to the protein's function.

MBP is composed of two distinct globular domains, an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible hinge region. plos.org The carbohydrate-binding site is located in the cleft between these two domains. plos.orgresearchgate.net Crystallographic studies have demonstrated that upon binding D-Glucose, 4-O-alpha-D-glucopyranosyl-, the protein transitions from an "open" unliganded conformation to a "closed" ligand-bound state. plos.orgresearchgate.netjournal-dtt.org This movement is often described as a "Venus Fly-Trap" mechanism, where the two domains clamp down on the ligand, enclosing it within the binding groove. plos.org

In the open, or apo, state, the cleft between the domains is wide and accessible to the solvent. In the closed, or holo, state, the domains rotate towards each other, narrowing the cleft and burying the bound sugar. journal-dtt.orgnih.gov This conformational change is critical for stabilizing the ligand and for the protein's role in signaling and transport. plos.org In the closed structures, the reduced sugar ligands are buried in the groove and stabilized by hydrogen bonds from one domain and non-polar interactions with aromatic side chains from the other. nih.gov In contrast, studies with modified sugars in the open conformation show the ligand bound almost exclusively to the domain rich in aromatic residues. nih.gov This versatility in binding highlights the flexibility of both the protein and the oligosaccharide ligand. nih.gov

| State | Ligand | PDB ID | Description |

|---|---|---|---|

| Unbound (Apo) | None | 1OMP | Crystal structure of the open, unliganded form of Maltose-Binding Protein. |

| Bound (Holo) | Maltose (B56501) | 1ANF | Crystal structure of the closed form of Maltose-Binding Protein complexed with maltose. |

| Bound (Holo) | Maltotriitol (reduced) | 1FQA | Closed form of MBP with a reduced oligosaccharide, showing interactions from both domains. nih.gov |

| Bound (Open) | Maltotetraitol (reduced) | 1FQD | Open form of MBP with a reduced oligosaccharide, showing binding primarily to one domain. nih.gov |

Cryo-electron microscopy (Cryo-EM) has become a cornerstone technique for determining the structure of large, flexible, and complex biomolecular assemblies that are often resistant to crystallization. americanpeptidesociety.orgnih.gov This method is particularly well-suited for studying multi-protein systems like the maltose transporter (MalFGK₂), an ATP-binding cassette (ABC) transporter that works in concert with MBP. pnas.org

The principle of single-particle cryo-EM involves flash-freezing purified complexes in a thin layer of vitreous ice, preserving their native conformations. americanpeptidesociety.org Thousands of two-dimensional projection images are then captured with an electron microscope and computationally reconstructed into a three-dimensional model. americanpeptidesociety.orgnih.gov Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for a wide range of complexes. nih.govnih.gov

For systems like the maltose transporter, which consists of transmembrane domains (MalF and MalG) and nucleotide-binding domains (MalK) interacting with the periplasmic MBP, cryo-EM offers a powerful approach to visualize the entire assembly and its conformational states during the transport cycle. pnas.orgnih.gov It allows for the structural characterization of complexes that are too large or conformationally heterogeneous for X-ray crystallography or NMR spectroscopy. nih.gov

Advanced Spectroscopic Probes for Conformational Dynamics

While structural methods provide snapshots, spectroscopic techniques offer crucial insights into the dynamic behavior of proteins in solution, revealing the flexibility and transitions that underpin their function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics and conformational equilibria in solution. nih.govbiorxiv.org For maltose-binding protein, NMR studies have fundamentally refined the understanding of its unliganded state.

Contrary to the static picture from crystallography, Paramagnetic Relaxation Enhancement (PRE) NMR experiments have revealed that the apo form of MBP is not a single, rigid open structure. researchgate.netsemanticscholar.org Instead, it exists in a dynamic equilibrium, comprising a predominantly open state (~95%) and a minor, partially closed or "apo-closed" species (~5%). semanticscholar.orgresearchgate.net The protein rapidly exchanges between these conformations on a nanosecond to microsecond timescale. semanticscholar.orgresearchgate.net This finding suggests that the protein samples a "closed-like" state even before the ligand binds, lending support to a "conformational selection" model of binding, in addition to the "induced fit" model. plos.org Furthermore, NMR has been used to probe the flexibility of MBP, identifying regions that remain mobile even within the structured protein. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), provides a method to measure distances and monitor structural changes in proteins. nih.gov This technique has been applied to the maltose transport system to track the conformational transitions that occur during the catalytic cycle. pnas.org

In SDSL-EPR, paramagnetic spin labels (typically nitroxides) are introduced at specific sites in the protein, often by mutating native residues to cysteine and reacting them with a sulfhydryl-specific reagent. nih.gov The interaction between two such labels can be measured to determine the distance between them, typically in the range of 8 to 80 Å. pnas.org

This approach was used to study the intact E. coli maltose transporter, MalFGK₂. By placing spin labels on the two MalK nucleotide-binding domains (NBDs), researchers could monitor the distance between them. The studies showed that in the intact transporter, the closure of the NBD interface requires the presence of both ATP and MBP. pnas.org This contrasts with the isolated MalK dimer, where ATP alone is sufficient for closure, indicating that the transmembrane subunits impose constraints that are overcome by MBP binding. pnas.org After ATP hydrolysis, the NBDs adopt a semi-open state, distinct from the fully open resting state. pnas.org

| State of MalFGK₂ Transporter | Required Ligands | NBD Conformation | Reference Distance (MalK V16-R129) |

|---|---|---|---|